molecular formula C6H14ClNO2 B1378300 3-(Aminomethyl)pentanoic acid hydrochloride CAS No. 1394041-23-6

3-(Aminomethyl)pentanoic acid hydrochloride

Cat. No. B1378300
M. Wt: 167.63 g/mol
InChI Key: RPOCMIOWSOZIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63386 . It is a hydrochloride salt form of 3-(Aminomethyl)pentanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)pentanoic acid hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the available resources.

Scientific Research Applications

  • Compound Synthesis

    • Field : Organic Chemistry
    • Application : AMPBH serves as a versatile reagent for compound synthesis .
    • Method : The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
    • Results : This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .
  • Catalyst for Various Reactions

    • Field : Organic Chemistry
    • Application : AMPBH can be an effective catalyst for amidation and esterification of carboxylic acids .
    • Method : The boron atom in AMPBH forms complexes with Lewis acids, facilitating catalytic reactions .
    • Results : The use of AMPBH as a catalyst can lead to efficient amidation and esterification of carboxylic acids .
  • Ligand for Protein and Enzyme Investigations

    • Field : Biochemistry
    • Application : AMPBH can act as a ligand for protein and enzyme studies .
    • Method : The boron atom in AMPBH exhibits a strong affinity for proteins and enzymes .
    • Results : This property of AMPBH enables it to elucidate the structures and mechanisms of proteins and enzymes .
  • Intermediates in Organic Synthesis

    • Field : Organic Chemistry
    • Application : AMPBH is used as intermediates in organic synthesis .
    • Method : The boronic acid group in AMPBH can react with various organic compounds, serving as a key intermediate in the synthesis of complex molecules .
    • Results : This property of AMPBH enables the synthesis of a wide range of organic compounds .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : Hydroxybenzene boronic acids, like AMPBH, are involved in Suzuki-Miyaura cross-coupling reactions .
    • Method : In a Suzuki-Miyaura reaction, the boronic acid group in AMPBH reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
    • Results : This reaction is widely used in organic synthesis to create biaryl compounds .
  • Catalyst for Amidation and Esterification of Carboxylic Acids

    • Field : Organic Chemistry
    • Application : AMPBH can be an effective catalyst for amidation and esterification of carboxylic acids .
    • Method : The boron atom in AMPBH forms complexes with Lewis acids, facilitating catalytic reactions .
    • Results : The use of AMPBH as a catalyst can lead to efficient amidation and esterification of carboxylic acids .
  • Pharmaceutical Grade Applications

    • Field : Pharmaceutical Chemistry
    • Application : AMPBH is used in the pharmaceutical industry due to its high purity .
    • Results : The use of AMPBH in pharmaceutical synthesis can lead to the production of high-quality drugs .
  • Nanopowder Forms

    • Field : Nanotechnology
    • Application : AMPBH can be used in nanopowder form for various applications .
    • Method : The compound can be processed into nanopowder and used in various nanotechnology applications .
    • Results : The use of AMPBH in nanopowder form can lead to innovative applications in nanotechnology .
  • Military Grade Applications

    • Field : Defense Technology
    • Method : The compound can be used in the synthesis of materials or devices where high performance is required .
    • Results : The use of AMPBH in military applications can lead to the production of high-performance materials or devices .

properties

IUPAC Name

3-(aminomethyl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-5(4-7)3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCMIOWSOZIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)pentanoic acid hydrochloride

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